molecular formula C16H22N2O2 B12119388 N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

Cat. No.: B12119388
M. Wt: 274.36 g/mol
InChI Key: ZMDMTPIUACZQBD-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)tricyclo[4311(3,8)]undecane-1-carboxamide is a complex organic compound that features a unique tricyclic structure combined with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclo[4.3.1.1(3,8)]undecane core can be synthesized through a Diels-Alder reaction followed by a series of cyclization steps.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction using appropriate nitrile oxides and alkenes.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific electronic or mechanical properties.

    Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(5-methylisoxazol-3-yl)oxalamide

Uniqueness

N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is unique due to its combination of a tricyclic core and an isoxazole ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)tricyclo[4.3.1.13,8]undecane-1-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-10-4-14(18-20-10)17-15(19)16-7-11-2-3-12(8-16)6-13(5-11)9-16/h4,11-13H,2-3,5-9H2,1H3,(H,17,18,19)

InChI Key

ZMDMTPIUACZQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C23CC4CCC(C2)CC(C4)C3

Origin of Product

United States

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